molecular formula C11H14INS B13802620 Benzothiazolium, 3-ethyl-2,6-dimethyl-, iodide CAS No. 5304-18-7

Benzothiazolium, 3-ethyl-2,6-dimethyl-, iodide

Cat. No.: B13802620
CAS No.: 5304-18-7
M. Wt: 319.21 g/mol
InChI Key: LKTNFBVQAYVDIX-UHFFFAOYSA-M
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Description

Benzothiazolium, 3-ethyl-2,6-dimethyl-, iodide: is an organic compound with the chemical formula C11H14INS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 3-ethyl-2,6-dimethyl-, iodide typically involves the reaction of 3-ethyl-2,6-dimethylbenzothiazole with iodine. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzothiazolium, 3-ethyl-2,6-dimethyl-, iodide can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: It can be reduced to form benzothiazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzothiazoline derivatives.

    Substitution: Various substituted benzothiazolium compounds.

Scientific Research Applications

Chemistry: Benzothiazolium, 3-ethyl-2,6-dimethyl-, iodide is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and other functional materials.

Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is also employed in the study of enzyme activities and cellular processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its unique structure allows it to interact with various biological targets.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Benzothiazolium, 3-ethyl-2,6-dimethyl-, iodide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their function. The compound’s ability to undergo redox reactions and form reactive intermediates contributes to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzothiazolium, 2,3-dimethyl-, iodide
  • Benzothiazolium, 3-ethyl-2-methyl-, iodide
  • Benzothiazolium, 2-methyl-, iodide

Comparison: Benzothiazolium, 3-ethyl-2,6-dimethyl-, iodide is unique due to the presence of both ethyl and dimethyl groups on the benzothiazole ring. This structural variation influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where others may not be as effective.

Properties

CAS No.

5304-18-7

Molecular Formula

C11H14INS

Molecular Weight

319.21 g/mol

IUPAC Name

3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C11H14NS.HI/c1-4-12-9(3)13-11-7-8(2)5-6-10(11)12;/h5-7H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

LKTNFBVQAYVDIX-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=C1C=CC(=C2)C)C.[I-]

Origin of Product

United States

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